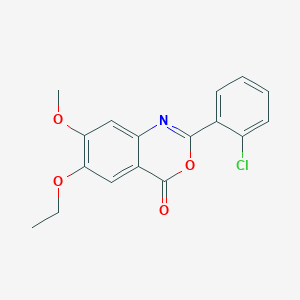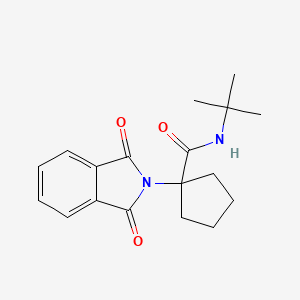
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide works by binding to the ATP-binding site of JAK, thereby inhibiting its activity. This, in turn, leads to the inhibition of downstream signaling through the STAT pathway. The inhibition of this pathway results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for JAK. It has also been extensively studied, with a large body of literature available on its mechanism of action and therapeutic potential. However, 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its potency can vary depending on the cell line and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of JAK. Another area of interest is the use of 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for more in-depth studies on the mechanism of action of 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide and its effects on various signaling pathways.
Métodos De Síntesis
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves a series of chemical reactions, including the formation of the cyclopentane ring, the introduction of the amide group, and the attachment of the isoindole moiety. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Aplicaciones Científicas De Investigación
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in cell growth, differentiation, and survival. This pathway is frequently dysregulated in cancer cells, making 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-11-18-16(22)17(9-5-6-10-17)19-14(20)12-7-3-4-8-13(12)15(19)21/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKOTZGKFFCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)



![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)